1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide
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Overview
Description
1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a triazole ring substituted with a bromopropyl group, which imparts unique chemical properties. It is commonly used in organic synthesis and as an intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide typically involves the reaction of 1H-1,2,4-triazole with 3-bromopropylamine in the presence of hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and advanced purification techniques are often employed to achieve large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new C-N, C-S, and C-O bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new triazole derivative with an amine substituent .
Scientific Research Applications
1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
1-(3-Bromopropyl)-1H-imidazole hydrobromide: Similar in structure but with an imidazole ring instead of a triazole ring.
3-Bromopropylamine hydrobromide: Lacks the triazole ring, making it less versatile in certain synthetic applications.
Uniqueness: 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules .
Properties
IUPAC Name |
1-(3-bromopropyl)-1,2,4-triazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.BrH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBPKFUMKXSWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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